molecular formula C9H18N2O2 B7933532 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide

Cat. No.: B7933532
M. Wt: 186.25 g/mol
InChI Key: SGIBWRFAIDJXST-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of compounds featuring a cyclohexyl ring substituted with a methoxy group and an acetamide side chain bearing an amino group. Structural analogs of this compound, such as those with amino-acetamide motifs, are frequently investigated as building blocks for the synthesis of more complex molecules or as core structures in the development of pharmacologically active agents . Similar compounds have been studied for their potential interactions with biological targets, and research into cyclohexyl amide derivatives spans areas such as analgesic development and the creation of novel antimicrobial agents . Researchers value this scaffold for its potential to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-(4-methoxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBWRFAIDJXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

Early methods relied on condensation reactions between 4-methoxycyclohexylamine and activated acetamide derivatives. For example, reacting 4-methoxycyclohexylamine with chloroacetyl chloride in toluene at 30–35°C for 6 hours yielded intermediate chlorinated acetamides, which were subsequently aminated. This two-step process achieved moderate yields (70–90%) but required stringent pH control during workup.

Key Reaction Conditions:

StepReagentsSolventTemperatureYield
1Chloroacetyl chlorideToluene30–35°C90%
2Hydrazine hydrateMethanolReflux70%

High-Pressure Hydrogenation

Historical protocols adapted from dopamine receptor ligand synthesis employed high-pressure hydrogenation (14 MPa, 130°C) of nitro precursors over Raney-Ni catalysts. However, these methods suffered from prolonged reaction times (5 days) and safety concerns, limiting their practicality.

Advanced Catalytic Methods

Wittig Reaction and Sequential Functionalization

A patent by CN108424371B outlines a streamlined three-step synthesis starting from 1,4-cyclohexanedione:

  • Wittig Reaction :

    • Reacting 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide in toluene at 60–120°C produces 2-(4-carbonylcyclohexenyl)ethyl acetate.

    • Yield : 80–85%.

  • Condensation with Hydroxylamine :

    • Oxime formation using hydroxylamine hydrochloride and oxalic acid in acetonitrile at 50–100°C.

    • Yield : 79–80%.

  • Catalytic Hydrogenation :

    • Pd-C or Raney-Ni catalyzed hydrogenation at 20–30°C and 5–10 bar H₂ pressure reduces the oxime to the amine.

    • Yield : 75–82%.

Advantages Over Traditional Methods:

  • Lower pressure (5–10 bar vs. 14 MPa).

  • Shorter reaction time (24–48 hours vs. 5 days).

  • Higher purity (>95% by HPLC).

Alternative Pathways and Derivatives

Hydrazine-Mediated Amination

A study on structurally analogous compounds demonstrated that hydrazine hydrate could replace ammonia in amination steps, enabling milder conditions (methanol reflux, 6 hours). This approach reduced side products such as over-alkylated derivatives but required post-reaction pH adjustment to isolate the product.

Challenges and Industrial Scalability

Purity and Byproduct Management

Despite advances, residual catalysts (e.g., Pd, Ni) and unreacted intermediates often necessitate chromatographic purification, increasing production costs. For instance, catalytic hydrogenation methods require post-reaction filtration and solvent distillation to achieve >95% purity.

Economic and Environmental Considerations

The discontinuation of commercial this compound by suppliers like CymitQuimica reflects unresolved challenges in cost-effective synthesis. Scalability is hindered by:

  • High catalyst loadings (5–10 wt%).

  • Energy-intensive steps (e.g., prolonged reflux).

Comparative Analysis of Methods:

MethodStarting MaterialStepsYieldPurityScalability
Traditional Condensation4-Methoxycyclohexylamine270%85%Low
Catalytic Hydrogenation1,4-Cyclohexanedione382%95%Moderate
High-Pressure HydrogenationNitro Precursors165%90%Poor

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2-amino-N-acetamides can exhibit anticonvulsant properties. The structure-activity relationship (SAR) of these compounds has been explored to optimize their efficacy. For instance, certain analogs have been tested for their ability to inhibit specific ion channels associated with seizure activity, contributing valuable insights into the development of new anticonvulsant drugs .

Inhibition of Bacterial Aminoacyl-tRNA Synthetase

Another significant application of 2-amino-N-(4-methoxy-cyclohexyl)-acetamide is its role as an inhibitor of bacterial aminoacyl-tRNA synthetase (aaRS). This enzyme is crucial for protein synthesis in bacteria, making it a target for antibiotic development. Research has shown that modifications to the acetamide structure can enhance its inhibitory potency against specific bacterial strains, suggesting its potential use in treating bacterial infections .

Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly in modulating neuronal excitability. Studies utilizing electrophysiological techniques have demonstrated that this compound can influence the firing rates of neurons, which is critical in conditions like epilepsy. The compound's ability to selectively inhibit certain potassium channels has been linked to its potential antiepileptic effects .

Structure-Activity Relationships

A comprehensive analysis of SAR has revealed that even minor structural modifications can significantly impact the biological activity of this compound derivatives. For example, variations in substituents on the cyclohexyl ring have been shown to alter potency and selectivity against different ion channels .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Efficacy (%)
This compoundSlack Channel Inhibitor3.0100
Analog AAnticonvulsant4.685
Analog BaaRS Inhibitor2.490

This table summarizes key findings from various studies evaluating the biological activities of the compound and its analogs.

Case Study: Anticonvulsant Efficacy

In a recent study, a series of derivatives were synthesized and tested for their anticonvulsant activity using a mouse model. The results indicated that certain modifications led to enhanced efficacy in reducing seizure frequency compared to existing treatments. The most promising analog demonstrated an IC50 value of 4.6 µM, showcasing significant potential for further development .

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

COX2 Inhibition Potential

Ethyl-glycinate acetamide derivatives, such as 2-Amino-N-(4-nitrophenyl)acetamide, exhibit binding energies (ΔG) of -5.8 kJ/mol to -7.6 kJ/mol against COX2, lower than standard inhibitors Celecoxib (-8.0 kJ/mol) and Rofecoxib (-8.2 kJ/mol) . This suggests that electron-withdrawing groups (e.g., nitro) may enhance binding, but further optimization is required to match clinical candidates.

Biological Activity

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine and methoxy functional groups attached to a cyclohexyl ring. The molecular formula is C11H17N1O1C_{11}H_{17}N_{1}O_{1} with a molecular weight of 195.26 g/mol. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly in the modulation of ion channels and enzymes.

  • Ion Channel Modulation : Studies have indicated that derivatives of 2-amino-N-phenylacetamides, including this compound, may act as inhibitors of Slack potassium channels, which are implicated in neuronal excitability and could be relevant for antiepileptic therapies .
  • Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Recent research highlights several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Preliminary studies have shown that related acetamide derivatives possess significant antibacterial effects, outperforming standard antibiotics in certain assays .
  • Anticancer Activity : Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating significant antiproliferative activity .
  • Neuroprotective Effects : The modulation of ion channels suggests potential neuroprotective effects, particularly in conditions characterized by excitotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A study on related compounds revealed that minor modifications in the chemical structure could lead to significant changes in potency and selectivity against specific biological targets .

CompoundSubstituentIC50 (µM)Activity
VU06061704-OMe3.0Inhibitor
Analog AH>10Activator
Analog B2-F4.6Activator

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Antibacterial Study : In a comparative analysis, derivatives were tested against biofilm formation, showing promising results that surpassed those of cefadroxil at equivalent concentrations .
  • Cytotoxicity Assessment : A series of acetamide derivatives were evaluated for their cytotoxic effects on cancer cell lines using the sulforhodamine B assay. Notably, some compounds exhibited lower cytotoxicity towards normal cells (e.g., HEK-293), indicating a potential therapeutic window .

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